Cas no 2350666-79-2 (rac-ethyl (3R,4S)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate)

rac-ethyl (3R,4S)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- 2350666-79-2
- rac-ethyl (3R,4S)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate
- EN300-27731588
-
- インチ: 1S/C14H18ClNO2/c1-3-18-14(17)12-8-16-7-11(12)10-5-4-9(2)6-13(10)15/h4-6,11-12,16H,3,7-8H2,1-2H3/t11-,12+/m0/s1
- InChIKey: ZCKWSMQIRTXZLH-NWDGAFQWSA-N
- ほほえんだ: ClC1C=C(C)C=CC=1[C@@H]1CNC[C@H]1C(=O)OCC
計算された属性
- せいみつぶんしりょう: 267.1026065g/mol
- どういたいしつりょう: 267.1026065g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 298
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 38.3Ų
rac-ethyl (3R,4S)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27731588-0.05g |
rac-ethyl (3R,4S)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate |
2350666-79-2 | 95.0% | 0.05g |
$707.0 | 2025-03-19 | |
Enamine | EN300-27731588-0.1g |
rac-ethyl (3R,4S)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate |
2350666-79-2 | 95.0% | 0.1g |
$741.0 | 2025-03-19 | |
Enamine | EN300-27731588-1.0g |
rac-ethyl (3R,4S)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate |
2350666-79-2 | 95.0% | 1.0g |
$842.0 | 2025-03-19 | |
Enamine | EN300-27731588-5.0g |
rac-ethyl (3R,4S)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate |
2350666-79-2 | 95.0% | 5.0g |
$2443.0 | 2025-03-19 | |
Enamine | EN300-27731588-0.5g |
rac-ethyl (3R,4S)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate |
2350666-79-2 | 95.0% | 0.5g |
$809.0 | 2025-03-19 | |
Enamine | EN300-27731588-10g |
rac-ethyl (3R,4S)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate |
2350666-79-2 | 10g |
$3622.0 | 2023-09-10 | ||
Enamine | EN300-27731588-1g |
rac-ethyl (3R,4S)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate |
2350666-79-2 | 1g |
$842.0 | 2023-09-10 | ||
Enamine | EN300-27731588-0.25g |
rac-ethyl (3R,4S)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate |
2350666-79-2 | 95.0% | 0.25g |
$774.0 | 2025-03-19 | |
Enamine | EN300-27731588-10.0g |
rac-ethyl (3R,4S)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate |
2350666-79-2 | 95.0% | 10.0g |
$3622.0 | 2025-03-19 | |
Enamine | EN300-27731588-2.5g |
rac-ethyl (3R,4S)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate |
2350666-79-2 | 95.0% | 2.5g |
$1650.0 | 2025-03-19 |
rac-ethyl (3R,4S)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate 関連文献
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Shuang Liu Dalton Trans., 2017,46, 14509-14518
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
rac-ethyl (3R,4S)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylateに関する追加情報
Comprehensive Overview of rac-ethyl (3R,4S)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate (CAS No. 2350666-79-2)
rac-ethyl (3R,4S)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate (CAS No. 2350666-79-2) is a chiral pyrrolidine derivative with significant potential in pharmaceutical and agrochemical research. This compound features a unique stereochemistry, making it a valuable intermediate in the synthesis of biologically active molecules. Researchers are increasingly interested in rac-ethyl (3R,4S)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate due to its structural versatility and potential applications in drug discovery.
The molecular structure of rac-ethyl (3R,4S)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate includes a pyrrolidine ring substituted with a chloro-methylphenyl group and an ethyl carboxylate moiety. This combination of functional groups enhances its reactivity and binding affinity, making it a promising candidate for medicinal chemistry. The presence of the 2-chloro-4-methylphenyl group is particularly noteworthy, as it is often associated with improved pharmacokinetic properties in drug candidates.
In recent years, the demand for chiral pyrrolidine derivatives like rac-ethyl (3R,4S)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate has surged, driven by the growing focus on enantioselective synthesis and green chemistry. Pharmaceutical companies are exploring this compound for its potential in developing novel therapeutics for neurological disorders and inflammatory diseases. Additionally, its agrochemical applications are being investigated, particularly in the design of next-generation pesticides with enhanced efficacy and environmental safety.
The synthesis of rac-ethyl (3R,4S)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate typically involves multi-step organic reactions, including asymmetric hydrogenation and esterification. Researchers are optimizing these processes to improve yield and purity, addressing common challenges such as racemization and byproduct formation. Advanced analytical techniques like HPLC and NMR are employed to characterize the compound, ensuring compliance with industry standards.
From a commercial perspective, rac-ethyl (3R,4S)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate is gaining traction in the fine chemicals market. Suppliers are expanding their portfolios to meet the rising demand from academic and industrial laboratories. The compound's CAS No. 2350666-79-2 serves as a unique identifier, facilitating global trade and regulatory compliance. Market analysts predict steady growth for this niche segment, fueled by ongoing research and development activities.
One of the most frequently asked questions about rac-ethyl (3R,4S)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate relates to its stereochemical purity. Enantiomeric excess (ee) is a critical parameter for researchers, as it directly impacts the compound's biological activity. Advanced chiral separation techniques, such as supercritical fluid chromatography (SFC), are being employed to achieve high enantiopurity. This aligns with the broader industry trend toward precision medicine and targeted therapies.
Environmental and safety considerations are also paramount when working with rac-ethyl (3R,4S)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate. While the compound is not classified as hazardous, proper handling and disposal protocols must be followed to minimize risks. Researchers are encouraged to consult safety data sheets (SDS) and adhere to Good Laboratory Practices (GLP) to ensure safe usage. These precautions are essential for maintaining workplace safety and regulatory compliance.
In conclusion, rac-ethyl (3R,4S)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate (CAS No. 2350666-79-2) represents a compelling area of study in modern chemistry. Its unique structural features, combined with its potential applications in pharmaceuticals and agrochemicals, make it a subject of ongoing research. As the scientific community continues to explore its properties and synthetic pathways, this compound is poised to play a pivotal role in the development of innovative solutions for global challenges.
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